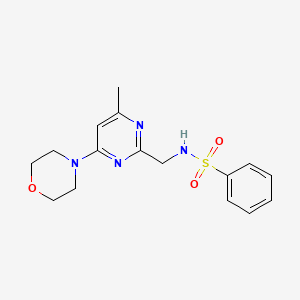

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-13-11-16(20-7-9-23-10-8-20)19-15(18-13)12-17-24(21,22)14-5-3-2-4-6-14/h2-6,11,17H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMBVCCBNOIXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity :

Sulfonamides are historically recognized for their antibacterial properties. The compound's sulfonamide group can inhibit bacterial growth by targeting the dihydropteroate synthase pathway, similar to other sulfa drugs used in treating infections like malaria and tuberculosis . -

Anti-inflammatory Properties :

Recent studies have demonstrated that derivatives of morpholinopyrimidine exhibit anti-inflammatory effects. For instance, compounds synthesized from similar structures have shown the ability to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory disorders . -

Enzyme Inhibition :

The compound may act as an enzyme inhibitor due to the presence of the sulfonamide group, which can form hydrogen bonds with active site residues in enzymes. This mechanism is crucial for developing selective inhibitors for various biological targets . -

Cancer Therapy :

Research indicates that sulfonamides can exhibit antitumor activity. The ability of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide to inhibit specific pathways involved in cancer cell proliferation makes it a candidate for further investigation in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamides, including derivatives similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using RAW 264.7 macrophage cells indicated that compounds derived from morpholinopyrimidine structures significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of disease-related pathways, making it a potential therapeutic agent for various conditions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related sulfonamide-pyrimidine hybrids:

Table 1: Structural and Functional Comparison

Key Observations:

Position 4 Substituents: The target compound’s 4-methyl group contrasts with the 4-chloro or unsubstituted positions in derivatives. The absence of a methyl group in phthalazinone analogs correlates with higher antifungal activity, suggesting that the 4-Me in the target compound might reduce efficacy unless counterbalanced by other groups (e.g., morpholino) .

Position 6 Substituents: The morpholino group at position 6 likely improves aqueous solubility compared to bulkier groups (e.g., isopropyl in ) or halogens. This could enhance bioavailability but may alter target binding kinetics.

Core Heterocycle: Unlike phthalazinone-based sulfonamides (), the pyrimidine core in the target compound may offer distinct electronic properties, influencing enzyme inhibition profiles.

Physicochemical Properties

- Solubility: Morpholino substituents generally enhance water solubility compared to hydrophobic groups (e.g., isopropyl or aryl). This contrasts with fluorophenyl-containing analogs (), which may exhibit higher lipophilicity .

- Steric Effects: The methylene bridge in the target compound may reduce steric hindrance compared to bulkier linkers (e.g., aminophenyl groups in ), facilitating target engagement .

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anti-inflammatory and enzyme inhibition applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzenesulfonamide core linked to a morpholinopyrimidine moiety. The structural features contribute to its pharmacological profile, enhancing solubility and bioavailability. The presence of the morpholine ring and the sulfonamide group are critical for its biological activity.

| Structural Component | Description |

|---|---|

| Morpholine Ring | Enhances solubility and pharmacokinetics |

| Pyrimidine Moiety | Potential for enzyme interaction |

| Sulfonamide Group | Common pharmacophore in enzyme inhibitors |

Anti-inflammatory Effects

Research indicates that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) expression in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests a therapeutic role in treating inflammation-related disorders such as arthritis.

- Inhibition of Nitric Oxide Production : The compound demonstrated the ability to reduce NO levels in LPS-stimulated RAW 264.7 macrophage cells.

- Downregulation of COX-2 : The expression of COX-2 mRNA and protein was significantly decreased, indicating a reduction in inflammatory pathways.

Enzyme Interaction Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to key enzymes involved in inflammation:

- Inducible Nitric Oxide Synthase (iNOS) : The compound showed strong binding affinity, suggesting it could effectively inhibit iNOS activity.

- Cyclooxygenase Enzymes : Similar binding interactions were observed with COX enzymes, which are crucial mediators in inflammatory responses.

Synthesis Methods

The synthesis typically involves multi-step organic reactions that require optimization for yield and purity. Common methods include:

- Formation of Morpholinopyrimidine : Starting materials are reacted under controlled conditions to form the morpholinopyrimidine moiety.

- Coupling with Benzenesulfonamide : The final step involves coupling the morpholinopyrimidine with benzenesulfonamide, often utilizing coupling agents to facilitate the reaction.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

- Study on Anti-inflammatory Activity :

- Antibacterial Properties :

- Potential Applications in Cancer Treatment :

Q & A

Q. Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.2 ppm), morpholine protons (δ 3.6–3.8 ppm), and methyl groups (δ 2.4–2.6 ppm) .

- HRMS : Validate molecular ion ([M+H]⁺) with <3 ppm mass error .

- HPLC : Assess purity (>98%) using a C18 column with MeCN/H₂O (95:5) .

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹³C NMR | Sulfonamide C=O (δ ~165 ppm) | Confirm bond formation |

| HRMS | m/z 403.1234 ([M+H]⁺) | Molecular formula verification |

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Q. Approach :

- Comparative tables : Analyze substituent effects (e.g., pyrazole vs. morpholine derivatives) on IC₅₀ values .

- Orthogonal assays : Use surface plasmon resonance (SPR) and enzymatic assays to confirm binding mechanisms .

- Molecular dynamics : Simulate binding pocket interactions to explain activity variations .

| Compound | Substituent | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Pyrazole analog | Pyrazole ring | 0.45 | Higher kinase inhibition |

| Target compound | Morpholine | 2.3 | Improved solubility |

Advanced: What crystallographic validation methods ensure structural accuracy?

Q. Methods :

- SHELXL : Refine structures using least-squares minimization with anisotropic displacement parameters (R1 < 0.05) .

- ORTEP-3 : Visualize thermal ellipsoids to detect disorder in the morpholine ring .

- PLATON : Validate hydrogen-bond geometry (donor-acceptor distances: 2.5–3.2 Å) .

| Parameter | Target Value | Software |

|---|---|---|

| R1 | <0.05 | SHELXL |

| Residual density | <0.3 eÅ⁻³ | WinGX |

Advanced: How to design SAR studies focusing on the morpholine-pyrimidine core?

Q. Strategy :

- Variable groups : Modify morpholine (e.g., piperidine analogs) and pyrimidine substituents (halogens, methyl) .

- Assays :

- 3D-QSAR : Use CoMFA models to correlate substituent effects with activity .

| Modification Site | Biological Impact | Reference |

|---|---|---|

| Pyrimidine C4 methyl | Increased selectivity | |

| Morpholine oxygen | H-bonding with active site |

Basic: How are common synthetic impurities identified and mitigated?

Q. Solutions :

- LC-MS : Detect unreacted sulfonyl chloride (m/z 215.1) and regioisomers .

- Mitigation :

- Use excess aminomethylpyrimidine (1.5 equiv) .

- Low-temperature crystallization (0–4°C) .

| Impurity | Retention Time (min) | Mitigation |

|---|---|---|

| Unreacted chloride | 3.2 | Extended reaction time |

| Regioisomer | 4.5 | Gradient chromatography |

Advanced: What methodologies analyze binding interactions using crystallographic data?

Q. Tools :

- SHELXPRO : Calculate hydrogen-bond distances and angles .

- PyMOL : Map hydrophobic contacts (contact surface area >80 Ų) .

- Electrostatic potential maps : Identify nucleophilic regions near the sulfonamide group .

| Interaction Type | Software | Key Metric |

|---|---|---|

| H-bonds | SHELXPRO | Distance <3.2 Å |

| π-Stacking | PLATON | Centroid distance <4.0 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.